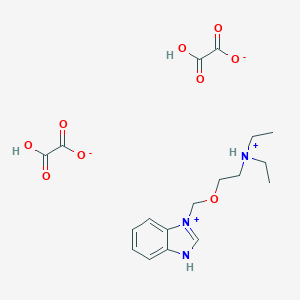
2-苯基-2-(哌啶-2-基)乙酰胺
描述
GR 89696: 是一种合成化合物,以其作为 κ-阿片受体激动剂的高度选择性作用而闻名。 它已在各种动物模型中得到广泛研究,并因其对阿片受体 κ2 亚型的选择性而得到认可 。 这种化合物已显示出在预防由传统阿片类止痛药引起的瘙痒 (瘙痒) 方面具有潜力,而不会产生通常与非选择性 κ 激动剂相关的额外副作用 .
科学研究应用
化学: GR 89696 用作研究 κ-阿片受体的工具化合物。 其高度选择性使其成为研究与这些受体相关的药理特性和信号通路的有价值工具 .
生物学: 在生物学研究中,GR 89696 用于研究 κ-阿片受体激活的生理和行为效应。 它已在动物模型中用于探索其在调节疼痛、压力和成瘾方面的潜力 .
医学: 该化合物在临床前研究中显示出其预防瘙痒而不影响镇痛的潜力。 这使其成为开发治疗阿片类药物引起的瘙痒的新疗法的候选药物 .
工业: GR 89696 用于开发靶向 κ-阿片受体的新药理剂。 其独特的特性使其成为药物发现和开发中宝贵的先导化合物 .
准备方法
合成路线和反应条件: GR 89696 的合成涉及多个步骤,从制备核心哌嗪结构开始。关键步骤包括:
哌嗪核心形成: 哌嗪核心通过一系列反应合成,这些反应涉及适当胺和酰氯的缩合。
吡咯烷基甲基的引入: 此步骤涉及用吡咯烷衍生物烷基化哌嗪核心。
用二氯苯乙酰氯乙酰化: 最后一步涉及用 3,4-二氯苯乙酰氯乙酰化哌嗪衍生物,得到最终产物.
工业生产方法: GR 89696 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高收率和纯度。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型:
氧化: GR 89696 可以发生氧化反应,特别是在吡咯烷基甲基处,导致形成各种氧化衍生物。
还原: 还原反应可以靶向化合物中存在的羰基,导致形成还原类似物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化反应通常涉及碘化钠或硝酸银等试剂.
形成的主要产物:
氧化衍生物: 这些包括羟基化和酮衍生物。
还原类似物: 这些主要是醇和胺。
取代化合物: 这些包括各种卤代和烷基化衍生物.
作用机制
GR 89696 通过选择性结合 κ-阿片受体,特别是 κ2 亚型来发挥其作用。结合后,它激活受体,导致腺苷酸环化酶活性抑制和环腺苷酸 (cAMP) 水平降低。 这导致对各种下游信号通路的调节,最终导致其药理作用 .
相似化合物的比较
类似化合物:
U-50488: 另一种具有类似药理特性的选择性 κ-阿片受体激动剂。
萨尔维宁 A: 一种天然存在的 κ-阿片受体激动剂,来自植物鼠尾草。
纳尔呋拉芬: 一种合成 κ-阿片受体激动剂,在日本临床上用于治疗瘙痒.
GR 89696 的独特性: GR 89696 的独特之处在于其对阿片受体 κ2 亚型的选择性。 这种选择性降低了与非选择性 κ-阿片受体激动剂相关的副作用风险,使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864887 | |
| Record name | alpha-Phenylpiperidine-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-39-2 | |
| Record name | α-Phenyl-2-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl-2-piperidineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenylpiperidine-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenylpiperidine-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?
A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)









